molecular formula C15H13N7O4 B2708234 N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-2-(1H-tetrazol-1-yl)acetamide CAS No. 1396860-37-9

N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-2-(1H-tetrazol-1-yl)acetamide

Cat. No. B2708234
CAS RN: 1396860-37-9
M. Wt: 355.314
InChI Key: YVONHMNAWUHNBE-UHFFFAOYSA-N
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Description

“N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-2-(1H-tetrazol-1-yl)acetamide” is a complex organic compound. It contains a pyrimidine ring which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It also contains a benzo[d][1,3]dioxole moiety, which is a type of aromatic organic compound . The compound also features a tetrazole ring, which is a class of synthetic organic heterocyclic compound, consisting of a 5-member ring of four nitrogen atoms and one carbon atom .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The exact structure would depend on the specific arrangement and bonding of these groups .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures are often involved in reactions like amidation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the nature of its functional groups. Some general properties might include solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Synthesis and Biological Activity

Novel heterocyclic compounds derived from similar structural frameworks have been synthesized and evaluated for their biological activities. These include anti-inflammatory, analgesic, anticancer, and antimicrobial activities. For instance, compounds demonstrating significant COX-2 selectivity, analgesic, and anti-inflammatory activities have been developed, highlighting the potential of these molecules in drug discovery and development (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Anticancer and Anti-inflammatory Applications

Substituted derivatives of N-(1,3-benzothiazol-2-yl)-2-[4-(5-cyano-6-imino-2-oxo1,2,3,4-tetrahydropyrimidin-4-yl)piperazin-1-yl]acetamide have shown remarkable in-vitro anti-inflammatory activity and exhibited inhibitory effects against cancer, suggesting their potential as leads for anticancer and anti-inflammatory drugs (Ghule, Deshmukh, & Chaudhari, 2013).

Structural and Spectral Analysis

Studies on the crystal structures of related compounds have provided insights into their molecular conformations, which is crucial for understanding their reactivity and interactions with biological targets. This information is vital for the design of new molecules with improved biological activities (Subasri et al., 2017).

Development of Antimicrobial Agents

New pyrimidine and oxazinone derivatives, incorporating thiophene rings, have been synthesized and shown to possess good antibacterial and antifungal activities. Such studies indicate the utility of these compounds in developing new antimicrobial agents (Hossan et al., 2012).

Potential A3 Adenosine Receptor Antagonists

Chiral separation and absolute configuration assignment of potential A3 adenosine receptor antagonists, through chiroptical spectroscopies and HPLC, exemplify the application of these compounds in studying receptor-ligand interactions, which is fundamental in the design of receptor-specific drugs (Rossi et al., 2016).

Mechanism of Action

properties

IUPAC Name

N-[6-(1,3-benzodioxol-5-ylmethoxy)pyrimidin-4-yl]-2-(tetrazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N7O4/c23-14(5-22-8-18-20-21-22)19-13-4-15(17-7-16-13)24-6-10-1-2-11-12(3-10)26-9-25-11/h1-4,7-8H,5-6,9H2,(H,16,17,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVONHMNAWUHNBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)COC3=NC=NC(=C3)NC(=O)CN4C=NN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N7O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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